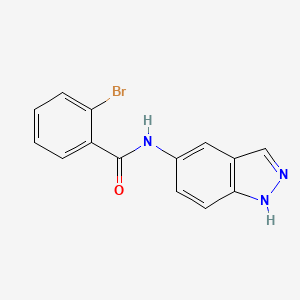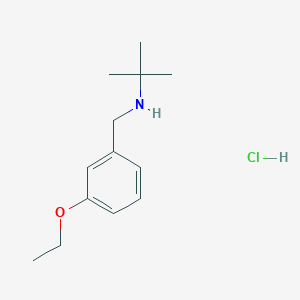
N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide, commonly known as CRF1 antagonist, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the study of stress-related disorders, anxiety, and depression. It is a potent antagonist of corticotropin-releasing factor receptor type 1 (CRF1), which is a vital component of the hypothalamic-pituitary-adrenal (HPA) axis. The HPA axis is the primary stress response system of the body, and its dysregulation has been linked to various mental health disorders. In
Mécanisme D'action
N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist works by blocking the binding of N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide to its ligands, corticotropin-releasing hormone (CRH), and urocortin. N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide is expressed in various regions of the brain, including the amygdala, hippocampus, and prefrontal cortex, which are involved in the regulation of emotions and stress responses. By blocking the binding of N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide to its ligands, N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist reduces the activity of the HPA axis and modulates the stress response.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist has been shown to have various biochemical and physiological effects. It reduces the release of stress hormones, including cortisol and adrenocorticotropic hormone (ACTH), from the adrenal gland. It also reduces the activity of the sympathetic nervous system, which is responsible for the fight-or-flight response. Additionally, it has been shown to increase the activity of the parasympathetic nervous system, which is responsible for the rest-and-digest response.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist in lab experiments has several advantages. It allows researchers to study the role of N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide in stress-related disorders, anxiety, and depression. It also provides a tool for the development of new treatments for these disorders. However, there are some limitations to the use of N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist in lab experiments. It is a potent compound that requires careful handling and storage. Additionally, it has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist. One area of research is the development of more specific N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonists that have fewer off-target effects. Another area of research is the identification of biomarkers that can predict the response to N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist treatment. Additionally, there is a need for more clinical trials to evaluate the efficacy and safety of N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist in the treatment of mental health disorders. Finally, the use of N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist in combination with other treatments, such as cognitive-behavioral therapy, is an area of research that holds promise for the development of more effective treatments for stress-related disorders, anxiety, and depression.
Conclusion:
In conclusion, N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist is a potent compound that has gained significant attention in the field of scientific research. Its ability to modulate the activity of the HPA axis has made it a valuable tool for the study of stress-related disorders, anxiety, and depression. Despite its limitations, the use of N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist in lab experiments holds promise for the development of new treatments for these disorders. The identification of more specific N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonists and the evaluation of their efficacy and safety in clinical trials are essential for the development of more effective treatments for mental health disorders.
Méthodes De Synthèse
The synthesis of N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist involves the reaction of 2,5-dichlorobenzonitrile with propylsulfonylamine in the presence of a base to form the corresponding sulfonamide. The resulting sulfonamide is then treated with piperidinecarboxylic acid to form the final compound, N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide. The overall yield of this synthesis method is reported to be around 30%.
Applications De Recherche Scientifique
N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist has been extensively used in scientific research to study the role of N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide in stress-related disorders, anxiety, and depression. It has been found that N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide plays a crucial role in the regulation of the HPA axis, which is responsible for the body's response to stress. The overactivation of the HPA axis has been linked to various mental health disorders, including anxiety and depression. N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide antagonist has been shown to reduce the activity of the HPA axis, leading to a reduction in stress-related behaviors and symptoms of anxiety and depression.
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-1-propylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3S/c1-2-8-23(21,22)19-7-3-4-11(10-19)15(20)18-14-9-12(16)5-6-13(14)17/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKIAFNHEARPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-hydroxy-3-methylbutyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B5315831.png)
![6-[(4-ethyl-1-piperazinyl)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5315839.png)
![3-[({1-[4-(3-pyridinyl)benzyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5315843.png)
![N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5315853.png)
![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315865.png)


![N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5315883.png)
![3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5315890.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5315893.png)
![2-(4-{[1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5315895.png)
![4-(2-methyl-1H-imidazol-1-yl)-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5315901.png)
![3-[1-(1H-1,2,3-triazol-5-ylcarbonyl)-3-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5315904.png)